

Turofexorate Isopropyl: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

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Compound of Interest

Compound Name: Turofexorate Isopropyl

Cat. No.: B1683278

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Turofexorate Isopropyl, also known as WAY-362450 and XL335, is a potent and highly selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. In the development of therapeutic agents, particularly those targeting nuclear receptors, understanding the selectivity profile is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of **Turofexorate Isopropyl** with a panel of other nuclear receptors, supported by available experimental data and detailed methodologies.

Cross-Reactivity Data

The selectivity of **Turofexorate Isopropyl**'s active form, Turofexorate, has been evaluated against a broad panel of nuclear receptors. The following table summarizes the quantitative data from these assessments.

Nuclear Receptor	Receptor Family	Ligand Type	Activity	EC50 / IC50 (nM)
FXR	Bile Acid Receptor	Agonist	Potent Agonist	4
LXR α	Oxysterol Receptor	Agonist	No Activity	>10,000
LXR β	Oxysterol Receptor	Agonist	No Activity	>10,000
PPAR α	Fatty Acid Receptor	Agonist	No Activity	>10,000
PPAR γ	Fatty Acid Receptor	Agonist	No Activity	>10,000
PPAR δ	Fatty Acid Receptor	Agonist	No Activity	>10,000
RXR α	Retinoid X Receptor	Agonist	No Activity	>10,000
RAR γ	Retinoic Acid Receptor	Agonist	No Activity	>10,000
VDR	Vitamin D Receptor	Agonist	No Activity	>10,000
SXR (PXR)	Xenobiotic Sensor	Agonist	No Activity	>10,000
ER α	Estrogen Receptor	Agonist	No Activity	>10,000
ER β	Estrogen Receptor	Agonist	No Activity	>10,000
GR	Glucocorticoid Receptor	Agonist	No Activity	>10,000

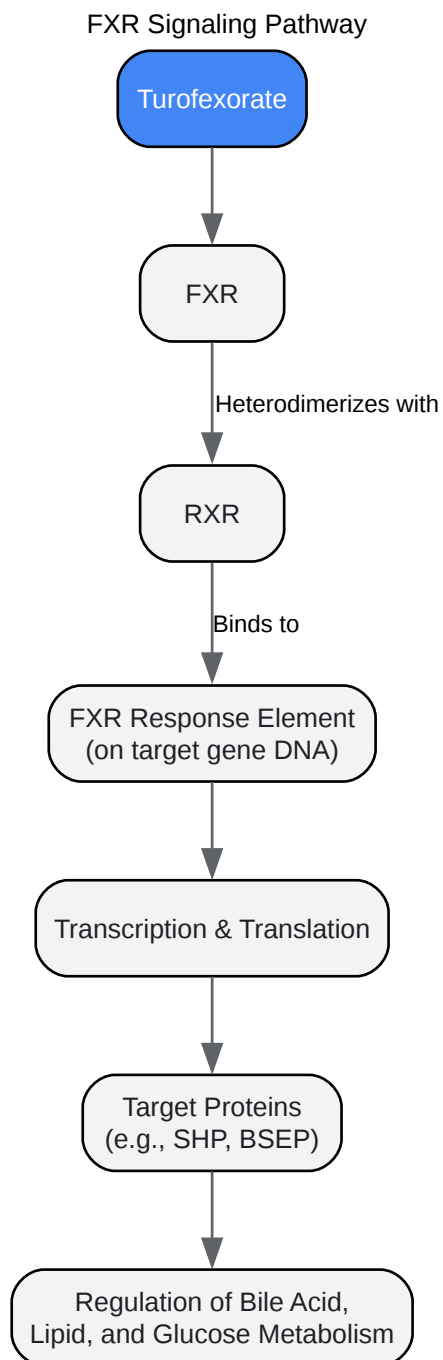
MR	Mineralocorticoid Receptor	Agonist	No Activity	>10,000
AR	Androgen Receptor	Agonist	No Activity	>10,000
PR	Progesterone Receptor	Agonist	No Activity	>10,000

Data sourced from studies on WAY-362450, the active form of **Turofexorate Isopropyl**.

As the data indicates, **Turofexorate Isopropyl** demonstrates exceptional selectivity for the Farnesoid X Receptor. No significant agonist activity was observed for any of the other 15 nuclear receptors tested at concentrations up to 10 μ M, highlighting its focused mechanism of action.

Signaling Pathway and Experimental Workflow

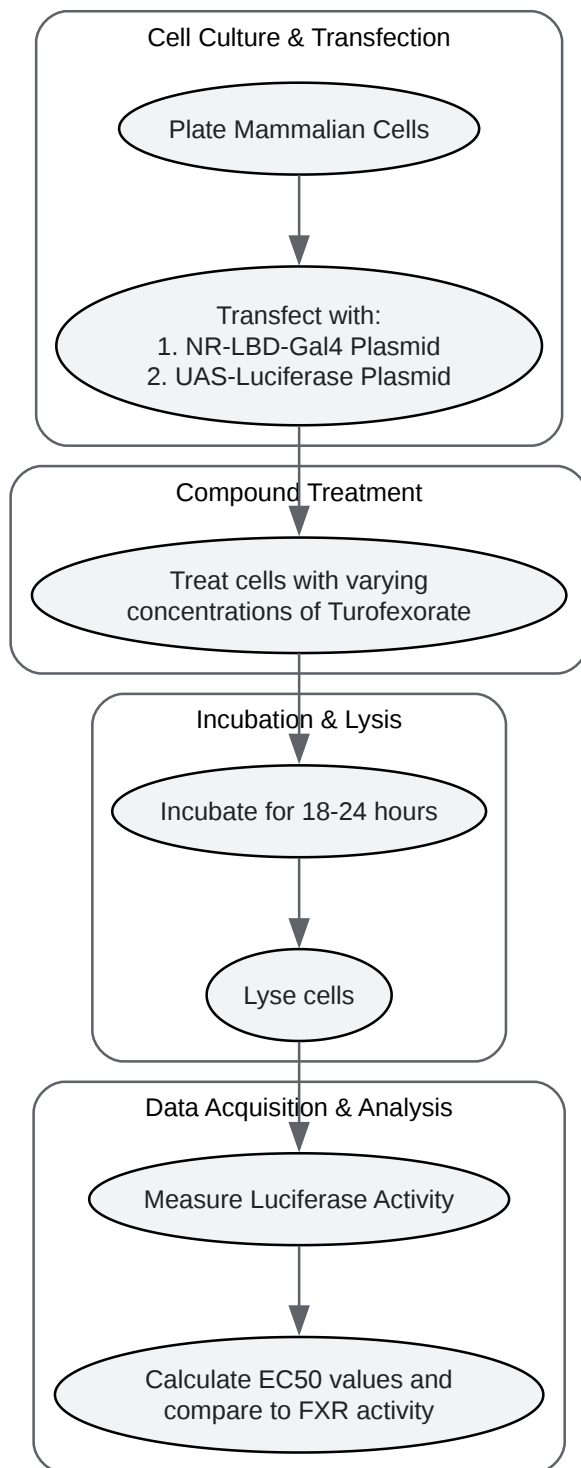
The following diagrams illustrate the FXR signaling pathway and the general experimental workflow used to assess nuclear receptor cross-reactivity.



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Caption: Simplified FXR signaling pathway activated by Turofexorate.

Nuclear Receptor Cross-Reactivity Assay Workflow

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- To cite this document: BenchChem. [Turofexorate Isopropyl: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683278#cross-reactivity-of-turofexorate-isopropyl-with-other-nuclear-receptors>]

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